molecular formula C9H15NO3 B3123141 1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 30482-24-7

1,4-Dioxaspiro[4.5]decane-8-carboxamide

Cat. No. B3123141
CAS RN: 30482-24-7
M. Wt: 185.22 g/mol
InChI Key: XAUSCVBYCQIOBZ-UHFFFAOYSA-N
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Patent
US08247569B2

Procedure details

To a solution of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (823 mg, 4.42 mmol) in tetrahydrofuran (22 mL), triethylamine (5.87 mL, 42.1 mmol) and n-propyl chloroformate were added at 0° C., and the obtained solution was stirred at the same temperature for 1 hour. After adding dropwise, the obtained solution was stirred at room temperature for 30 minutes. To the reaction solution, 28% aqueous ammonia (1.5 mL) was added, and the obtained solution was stirred at room temperature for 1 hour. The organic layer was separated from the reaction solution, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexane/ethyl acetate) to obtain the captioned compound (694 mg, 3.75 mmol, 85%) as a colorless amorphous product.
Quantity
823 mg
Type
reactant
Reaction Step One
Quantity
5.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]([OH:13])=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C([N:16](CC)CC)C.ClC(OCCC)=O.N>O1CCCC1>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]([NH2:16])=[O:13])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
823 mg
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(=O)O
Name
Quantity
5.87 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCC
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
the obtained solution was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After adding dropwise
STIRRING
Type
STIRRING
Details
the obtained solution was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the obtained solution was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the reaction solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.75 mmol
AMOUNT: MASS 694 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.